molecular formula C7H13NO2S B12863467 (2S,4S)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate

(2S,4S)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate

Cat. No.: B12863467
M. Wt: 175.25 g/mol
InChI Key: XXYXGWVHQVVZJR-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring substituted with a methylthio group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a carboxylic acid derivative, followed by the introduction of the methylthio group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Thioesters: Compounds with similar methylthio groups but different core structures.

Uniqueness

(2S,4S)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl (2S,4S)-4-methylsulfanylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO2S/c1-10-7(9)6-3-5(11-2)4-8-6/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

XXYXGWVHQVVZJR-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)SC

Canonical SMILES

COC(=O)C1CC(CN1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.